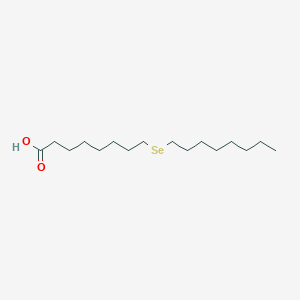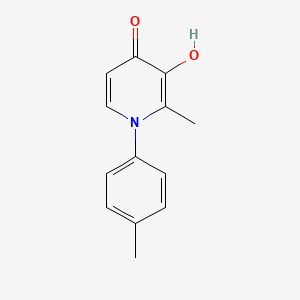
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-(4-methylphenyl)dihydropyridin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: It may act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-1-phenylpyridin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.
3-Hydroxy-2-methyl-1-(4-chlorophenyl)pyridin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which may confer specific biological or chemical properties not found in similar compounds.
Properties
CAS No. |
49744-74-3 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-11(6-4-9)14-8-7-12(15)13(16)10(14)2/h3-8,16H,1-2H3 |
InChI Key |
YKWMYPVOGWWSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
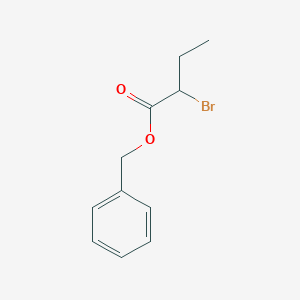



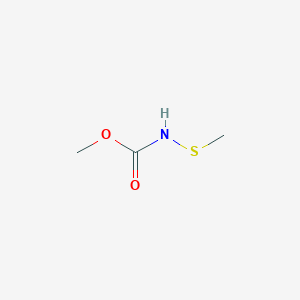
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

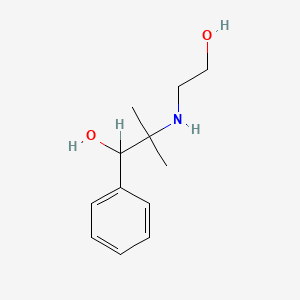

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
